Pyrrolo[2,1-c][1,2,4]triazin-3-amine
Description
Structure
3D Structure
Properties
CAS No. |
253878-26-1 |
|---|---|
Molecular Formula |
C6H6N4 |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
pyrrolo[2,1-c][1,2,4]triazin-3-amine |
InChI |
InChI=1S/C6H6N4/c7-5-4-10-3-1-2-6(10)9-8-5/h1-4H,7H2 |
InChI Key |
MADHZOVCBBERDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=NC2=C1)N |
Origin of Product |
United States |
Significance of Pyrrolo 2,1 C Rsc.orgacs.orgijpsr.infotriazine As a Chemical Scaffold in Contemporary Research
The pyrrolotriazine core is a bicyclic heterocyclic system that has garnered significant attention for its versatile biological activities. While research on the specific Pyrrolo[2,1-c] rsc.orgacs.orgijpsr.infotriazine isomer is still developing, initial studies have shown promise. For instance, novel derivatives of this scaffold have been synthesized from 2-diazopyrroles and evaluated for their antiproliferative activity. ijpsr.info
To fully appreciate the potential of this heterocyclic family, it is instructive to examine the closely related and extensively studied Pyrrolo[2,1-f] rsc.orgacs.orgijpsr.infotriazine scaffold. This structural motif is recognized as a "privileged" scaffold in drug discovery, meaning it can bind to a variety of biological targets with high affinity. mdpi.comresearchgate.net Its importance is underscored by its presence in several approved drugs and clinical candidates. nih.govnih.gov
The Pyrrolo[2,1-f] rsc.orgacs.orgijpsr.infotriazine core is a key component of the broad-spectrum antiviral drug Remdesivir, which has been used against a range of RNA viruses. mdpi.comnih.gov Furthermore, this scaffold is integral to numerous small-molecule kinase inhibitors developed for cancer therapy. nih.gov Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The rigid structure of the pyrrolotriazine core allows it to fit into the ATP-binding site of various kinases, leading to their inhibition. drugbank.com Derivatives have been developed as potent inhibitors of targets like c-Met, VEGFR-2, and anaplastic lymphoma kinase (ALK). nih.govdrugbank.com
The diverse applications of the Pyrrolo[2,1-f] rsc.orgacs.orgijpsr.infotriazine system highlight the immense potential held by the broader class of pyrrolotriazines, including the Pyrrolo[2,1-c] rsc.orgacs.orgijpsr.infotriazin-3-amine variant, as a foundational structure for the development of new therapeutic agents.
| Compound/Drug Name | Scaffold | Biological Target/Activity |
| Remdesivir | Pyrrolo[2,1-f] rsc.orgacs.orgijpsr.infotriazine | RNA-dependent RNA polymerase (Antiviral) |
| Brivanib Alaninate | Pyrrolo[2,1-f] rsc.orgacs.orgijpsr.infotriazine | VEGFR/FGFR inhibitor (Anticancer) |
| Avapritinib | Pyrrolo[2,1-f] rsc.orgacs.orgijpsr.infotriazine | Kinase Inhibitor (PDGFRA/KIT) |
| Compound 27a (Shi et al., 2018) | Pyrrolo[2,1-f] rsc.orgacs.orgijpsr.infotriazine | Dual c-Met/VEGFR-2 inhibitor |
Overview of Bridgehead Nitrogen Heterocycles in Medicinal Chemistry Research
Strategies for the Construction of the Pyrrolo[2,1-c]researchgate.netnih.govscielo.org.mxtriazine Core
The synthesis of the fused pyrrolotriazine ring system can be approached through several primary strategies, including cycloaddition reactions, cyclization of pyrrole (B145914) precursors, multi-step synthetic sequences, and rearrangement reactions.
The reaction between α-diazopyrroles and enamines at room temperature presents a selective pathway to either pyrrolo[2,1-c] researchgate.netnih.govscielo.org.mxtriazines or azo coupling products. researchgate.netnih.gov The outcome of this reaction is highly dependent on the structure of the enamine used. nih.gov Density functional theory (DFT) calculations suggest that the reaction proceeds in a nonconcerted fashion through a zwitterionic intermediate. nih.govnih.gov This intermediate can either undergo cyclization to form the pyrrolotriazine ring or a competitive 1,5-prototropic shift, leading to the azo coupling product. nih.gov
The formation of pyrrolo[2,1-c] researchgate.netnih.govscielo.org.mxtriazines from α-diazopyrroles and enamines occurs via a (4+2)-cycloaddition followed by a dehydroamination cascade. researchgate.netnih.gov This pathway is favored when enamines are derived from six- and seven-membered cyclic ketones. nih.gov For instance, the reaction of various diazopyrroles with the piperidine enamine of cycloheptanone consistently yields the corresponding pyrrolotriazine derivatives. nih.gov This method has been successfully applied to synthesize novel fused heterocycles, such as tetrahydrobenzo[e]pyrrolo[2,1-c] researchgate.netnih.govscielo.org.mxtriazine and tetrahydro-6H-cyclohepta[e]pyrrolo[2,1-c] researchgate.netnih.govscielo.org.mxtriazine frameworks. researchgate.net
Table 1: Synthesis of Pyrrolotriazines via (4+2)-Cycloaddition-Dehydroamination Data sourced from J. Org. Chem. 2022, 87(15), 10485-10492.
| Diazopyrrole Reactant | Enamine Reactant | Product | Yield |
| Ethyl 2-diazo-4-methyl-5-phenyl-2H-pyrrole-3-carboxylate | 1-(Cyclohex-1-en-1-yl)piperidine | Ethyl 8-methyl-7-phenyl-1,2,3,4-tetrahydrobenzo[e]pyrrolo[2,1-c] researchgate.netnih.govscielo.org.mxtriazine-9-carboxylate | 85% |
| 2-Diazo-4-methyl-5-phenyl-2H-pyrrole-3-carbonitrile | 1-(Cyclohex-1-en-1-yl)piperidine | 8-Methyl-7-phenyl-1,2,3,4-tetrahydrobenzo[e]pyrrolo[2,1-c] researchgate.netnih.govscielo.org.mxtriazine-9-carbonitrile | 88% |
| Ethyl 2-diazo-4-methyl-5-phenyl-2H-pyrrole-3-carboxylate | 1-(Cyclohept-1-en-1-yl)piperidine | Ethyl 8-methyl-7-phenyl-3,4,5,6-tetrahydro-2H-cyclohepta[e]pyrrolo[2,1-c] researchgate.netnih.govscielo.org.mxtriazine-9-carboxylate | 89% |
| 2-Diazo-4-methyl-5-phenyl-2H-pyrrole-3-carbonitrile | 1-(Cyclohept-1-en-1-yl)piperidine | 8-Methyl-7-phenyl-3,4,5,6-tetrahydro-2H-cyclohepta[e]pyrrolo[2,1-c] researchgate.netnih.govscielo.org.mxtriazine-9-carbonitrile | 91% |
Alternatively, when α-diazopyrroles react with enamines derived from α-tetralones or acyclic ketones, the formation of azo coupling products is exclusively observed. researchgate.netnih.gov These products, characterized as 2-[(2-aminovinyl)diazenyl]pyrroles, are often unstable. nih.gov In these cases, the competing 1,5-prototropic shift of the zwitterionic intermediate is the dominant pathway, preventing the cyclization required to form the triazine ring. nih.gov The structure of these azo compounds has been confirmed through methods including single-crystal X-ray diffraction analysis. nih.gov
A direct method for synthesizing pyrrolo[2,1-c] researchgate.netnih.govscielo.org.mxtriazines involves the reaction of 2-diazopyrroles with the sodium salts of compounds containing active methylene groups, such as β-diketones, β-carbonitriles, and β-dinitriles. researchgate.net This approach leads directly to the fused heterocyclic products. In most cases, the intermediate hydrazones are not isolated as they readily cyclize under the reaction conditions to form the final pyrrolotriazine ring system. researchgate.net However, when using ethyl cyanoacetate as the active methylene compound, it is possible to isolate the intermediate hydrazone along with the final cyclized product. researchgate.net This method has been utilized to prepare derivatives like pyrrolo[2,1-c] researchgate.netnih.govscielo.org.mxtriazine-8-carbonitrile, which are noted for their biological interest. nih.gov
Multi-step synthesis provides a versatile route to variously substituted pyrrolo[2,1-f] researchgate.netnih.govscielo.org.mxtriazines, often starting from simple pyrrole derivatives. A common strategy involves the N-amination of a pyrrole precursor, followed by cyclization to form the triazine ring. researchgate.net
For example, a substituted pyrrole can be treated with an aminating agent like O-(diphenylphosphinyl)hydroxylamine to yield an N-aminopyrrole. researchgate.net Subsequent cyclization of this intermediate with a reagent such as formamidine acetate, which can act as both reactant and solvent, leads to the annulation of the triazine ring in high yield. researchgate.net Another approach involves the N-amination of a pyrrole-2-carboxylate, followed by treatment with benzoyl isothiocyanate, hydrolytic cyclization, and S-methylation to construct the bicyclic core. researchgate.net These multi-step sequences allow for the controlled introduction of various substituents onto the heterocyclic framework. researchgate.netresearchgate.net
Table 2: Example of a Multi-Step Synthesis Pathway Data sourced from Chem. Heterocycl. Compd. 2021, 56, 1-6.
| Step | Starting Material | Reagents | Intermediate/Product |
| 1 | Diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate | O-(diphenylphosphinyl)hydroxylamine | Diethyl 1-amino-3-isopropyl-1H-pyrrole-2,4-dicarboxylate |
| 2 | Diethyl 1-amino-3-isopropyl-1H-pyrrole-2,4-dicarboxylate | DMF, 165°C | Bicyclic N-oxide intermediate |
| 3 | Bicyclic N-oxide intermediate | POCl₃ | Ethyl 4-chloro-5-(propan-2-yl)pyrrolo[2,1-f] researchgate.netnih.govscielo.org.mxtriazine-6-carboxylate |
An effective method for the synthesis of pyrrolo[2,1-f] researchgate.netnih.govscielo.org.mxtriazin-4(3H)-ones involves the rearrangement of pyrrolo[1,2-d] researchgate.netscielo.org.mxnih.govoxadiazines. researchgate.netresearchgate.net This synthetic approach is considered more facile and practical than some previously reported procedures. researchgate.net The process begins with the regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles to form the pyrrolooxadiazine intermediate. researchgate.net This intermediate then undergoes a nucleophile-induced rearrangement to yield the desired pyrrolo[2,1-f] researchgate.netnih.govscielo.org.mxtriazin-4(3H)-one. researchgate.net The methodology involves several steps, including the initial synthesis of pyrrole-2-carboxamides, N-amination, and reaction with an amino acid derivative before the key cyclization and rearrangement steps. researchgate.net
Transition Metal-Mediated Syntheses
Transition metal catalysis provides powerful tools for the synthesis and functionalization of the pyrrolo[2,1-f] Current time information in Pasuruan, ID.nih.govacs.orgtriazine core. These methods are noted for their efficiency and ability to create specific carbon-carbon and carbon-heteroatom bonds.
One notable approach involves a one-pot, two-step synthesis of substituted pyrrolo[2,1-f] Current time information in Pasuruan, ID.nih.govacs.orgtriazin-4(3H)-ones. A key step in this process is a copper(II)-catalyzed reaction between 4-oxo-4H-chromene-3-carbaldehyde and 1-amino-1H-pyrrole-2-carboxamide. nih.gov The optimal catalytic system for this transformation was identified as CuCl₂·2H₂O with NaOAc in DMSO at 120°C. nih.gov
Palladium-catalyzed cross-coupling reactions are extensively used to modify the pyrrolotriazine scaffold, particularly at the 7-position. nih.gov These reactions typically start from a pre-functionalized core, such as a 7-iodo-pyrrolotriazine C-nucleoside, which serves as a versatile intermediate. nih.gov
Key palladium-catalyzed reactions include:
Sonogashira Coupling: This reaction is used to introduce various alkynyl groups. It is performed with a palladium catalyst like PdCl₂(PPh₃)₂, a copper(I) iodide co-catalyst, and a base such as triethylamine. nih.gov
Suzuki-Miyaura Coupling: This method is employed to attach aryl groups. The reaction conditions often involve a palladium source like Pd(OAc)₂, a phosphine ligand, and a base in an aqueous solvent system. nih.gov
These late-stage functionalization strategies are crucial for rapidly generating libraries of diverse analogues for structure-activity relationship (SAR) studies. nih.govresearchgate.net
| Reaction Type | Metal Catalyst | Key Reactants | Resulting Functionalization | Reference |
|---|---|---|---|---|
| Ring Formation | Cu(II) | 4-oxo-4H-chromene-3-carbaldehyde and 1-amino-1H-pyrrole-2-carboxamide | Formation of a pyrrolo[2,1-f] Current time information in Pasuruan, ID.nih.govacs.orgtriazin-4(3H)-one derivative | nih.gov |
| Sonogashira Coupling | Pd(0)/Pd(II) | 7-Iodo-pyrrolotriazine intermediate and terminal alkynes | Introduction of alkynyl groups at C-7 | nih.gov |
| Suzuki-Miyaura Coupling | Pd(0)/Pd(II) | 7-Iodo-pyrrolotriazine intermediate and aryl boronic acids | Introduction of aryl groups at C-7 | nih.gov |
Synthesis from Pyrrole Derivatives
Building the triazine ring onto a pre-existing pyrrole core is a common and versatile strategy for synthesizing pyrrolo[2,1-f] Current time information in Pasuruan, ID.nih.govacs.orgtriazines. nih.gov This approach allows for the incorporation of various substituents on the pyrrole ring prior to the final cyclization.
A foundational method begins with an N-unsubstituted pyrrole derivative. nih.gov This starting material is first N-aminated using an aminating agent like O-(2,4-dinitrophenyl)hydroxylamine or chloramine (NH₂Cl) in the presence of a base. The resulting N-aminopyrrole is then cyclized with a one-carbon source, such as formamide at high temperatures (e.g., 165°C), to yield the bicyclic pyrrolotriazine core. nih.govacs.org
More elaborate strategies start with functionalized pyrroles to produce specifically substituted final products. For instance, a multi-step synthesis of a 7-bromo-2-(methylsulfanyl)pyrrolo[2,1-f] Current time information in Pasuruan, ID.nih.govacs.orgtriazine, a key intermediate for kinase inhibitors, begins with methyl pyrrole-2-carboxylate. nih.gov The sequence involves N-amination, reaction with benzoyl isothiocyanate, hydrolytic cyclization, S-methylation, chlorination of the C-4 position with POCl₃, and finally, regioselective bromination at the C-7 position using N-bromosuccinimide (NBS). nih.gov
Another approach involves the electrophilic N-amination of a pyrrole derivative, followed by cyclization of the intermediate N-aminopyrrole with formamidine acetate to construct the fused triazine ring. nih.gov
Synthesis of Pyrrolotriazine C-Nucleosides (e.g., Pyrrolo[2,1-f]Current time information in Pasuruan, ID.nih.govacs.orgtriazin-4-amine C-Nucleosides)
Pyrrolotriazine C-nucleosides are analogues of natural nucleosides where the heterocyclic base is connected to the sugar moiety via a stable carbon-carbon bond instead of the more labile nitrogen-carbon bond. nih.gov This structural feature often imparts greater resistance to enzymatic degradation. nih.gov
A reported synthesis for these C-nucleosides starts with a pyranulose glycoside. nih.gov This sugar derivative is treated with aminoguanidine in acetic acid to form a semicarbazone in high yield. nih.gov Subsequent ring transformation of this semicarbazone in dioxane affords the 2-amino-7-(β-D-ribofuranosyl)pyrrolo[2,1-f] Current time information in Pasuruan, ID.nih.govacs.orgtriazine, effectively constructing the heterocyclic base directly onto the sugar component. nih.gov
The pyrrolo[2,1-f] Current time information in Pasuruan, ID.nih.govacs.orgtriazine scaffold, also known as 4-aza-7,9-dideazaadenine, has been a key building block in the discovery of many C-nucleoside analogues with significant biological activities. nih.govmdpi.com
Incorporation of Ribose, 2'-Deoxyribose, and 2',3'-Dideoxyribose Sugar Moieties
The nature of the sugar moiety is critical to the biological activity of nucleoside analogues. The synthesis of pyrrolotriazine C-nucleosides has been explicitly demonstrated with the incorporation of a β-D-ribofuranosyl group, often protected with benzoyl groups during synthesis. nih.gov The modification of the sugar component, such as the introduction of 2'-C-methyl groups, has been a key strategy in the development of potent antiviral agents. unipd.it While specific syntheses incorporating 2'-deoxyribose and 2',3'-dideoxyribose into the pyrrolo[2,1-f] Current time information in Pasuruan, ID.nih.govacs.orgtriazine core are less detailed in the provided context, the modification of sugar moieties is a well-established principle in medicinal chemistry to enhance the pharmacokinetic properties and target specificity of nucleoside drugs.
Functionalization at Specific Positions (e.g., Chlorine, Bromine, Iodine, Cyano groups at position 7)
Functionalization of the heterocyclic base, particularly at the 7-position, is a crucial strategy for modulating the biological profile of pyrrolotriazine C-nucleosides. unipd.it Halogenated derivatives serve as versatile intermediates for further chemical modifications. nih.gov
Iodine: A 7-iodo-pyrrolotriazine C-ribonucleoside is a widely used intermediate. nih.govsynocule.in It serves as a precursor for introducing a variety of alkynyl and aryl groups via palladium-catalyzed cross-coupling reactions, enabling rapid diversification of the C-7 position. nih.gov
Bromine: The 7-position of the pyrrolotriazine ring can be brominated using reagents like N-bromosuccinimide (NBS). nih.gov The resulting 7-bromo derivatives, such as 4-Amino-7-bromo-pyrrolo[2,1-f] Current time information in Pasuruan, ID.nih.govacs.orgtriazine, are also valuable synthetic intermediates. nih.govclearsynth.com
Chlorine: Chlorination has been demonstrated at the C-4 position using phosphorus oxychloride (POCl₃) to block this highly reactive site during subsequent reactions like bromination at C-7. nih.gov The synthesis of 7-chloro analogues has also been described, leading to compounds with potent anti-norovirus activity. unipd.it
Cyano: A cyano group has been introduced at the C-7 position through a [2+2] cycloaddition reaction of a triazinium dicyanomethylide with phenyl vinyl sulfoxide, yielding a 2-(methylsulfanyl)-pyrrolo[2,1-f] Current time information in Pasuruan, ID.nih.govacs.orgtriazine-7-carbonitrile. nih.gov
| Functional Group | Reagent/Method | Purpose/Outcome | Reference |
|---|---|---|---|
| Iodine | Not specified, used as starting material | Key intermediate for Pd-catalyzed cross-coupling (Sonogashira, Suzuki) | nih.gov |
| Bromine | N-Bromosuccinimide (NBS) | Creates a 7-bromo derivative for further modification | nih.gov |
| Chlorine | Not specified, used in C-nucleoside synthesis | Leads to analogues with antiviral activity | unipd.it |
| Cyano | [2+2] cycloaddition with phenyl vinyl sulfoxide | Produces a 7-carbonitrile derivative | nih.gov |
Reaction Mechanisms and Intramolecular Processes of Pyrrolo 2,1 C 1 2 3 Triazin 3 Amine Analogs
Mechanistic Pathways of Cycloaddition Reactions
Cycloaddition reactions are a cornerstone in the synthesis of the pyrrolotriazine scaffold. The inverse electron demand Diels-Alder (IEDDA) reaction is particularly prominent, where the electron-deficient 1,2,4-triazine acts as the azadiene component, reacting with various electron-rich dienophiles. nih.gov The reactivity in these cycloadditions can be exceptionally high; for instance, 5-nitro-1,2,3-triazine reacts almost completely with an amidine at a 1 mM concentration in under a minute. nih.gov
The mode of cycloaddition is typically across the C4/N1 positions of the triazine ring. nih.gov However, the specific pathway, whether a concerted, one-step process or a stepwise mechanism involving discrete intermediates, is a subject of detailed investigation.
Zwitterionic Intermediates
While many cycloadditions are considered concerted processes, substantial evidence points to the involvement of zwitterionic (dipolar) intermediates in reactions involving triazines, particularly when polar reactants are used. researchgate.net Computational studies on the hetero-Diels-Alder reaction between 5,6-diphenyl-1,2,4-triazine and an electron-rich alkene confirmed a polar, stepwise mechanism. nih.gov The reaction proceeds through the formation of a zwitterionic intermediate, which then cyclizes to the final product. nih.gov
Similarly, the reaction of 1,2,3-triazines with amidines, which leads to pyrimidines after nitrogen elimination, is proposed to proceed via a stepwise addition/N₂ elimination/cyclization mechanism. jst-ud.vn The initial nucleophilic attack by the amidine on the triazine ring forms a zwitterionic intermediate, which is the rate-limiting step of the transformation. jst-ud.vn The presence of polar interactions, the nature of the substituents, and the reaction environment are key factors that favor a stepwise mechanism over a concerted one. researchgate.net
1,5-Prototropic Shifts
Prototropic shifts, a form of tautomerism involving the migration of a proton, are crucial in the reactions of many heterocyclic systems. nih.gov While not extensively documented as a primary pathway in the initial cycloaddition to form the pyrrolotriazine core, tautomerism plays a significant role in the stability and subsequent reactivity of intermediates and final products. For example, keto-enol and enol-enol tautomerization equilibria are known to be critical in related heterocyclic structures like substituted pyrrolin-2-ones. nih.gov In the context of pyrrolotriazines, the potential for prototropic shifts exists, particularly in intermediates where proton migration can lead to aromatization or a more stable electronic configuration, thereby driving the reaction forward.
Nucleophile-Induced Rearrangements and Regioselective Intramolecular Cyclizations
Facile and practical methods for synthesizing pyrrolotriazinone cores often involve nucleophile-induced rearrangements and regioselective cyclizations. nih.govyoutube.com These strategies provide access to key intermediates for a variety of biologically active compounds under mild conditions. nih.gov
One prominent method is the nucleophile-induced rearrangement of pyrrolo[1,2-d] nih.govresearchgate.netyoutube.comoxadiazines to yield pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazin-4(3H)-ones. nih.govresearchgate.net The proposed mechanism for this rearrangement involves the stabilization of an N-acylnitrenium ion by the counter-ion of the nucleophile (e.g., lithium or sodium), which increases its nucleophilicity and facilitates the cyclization. nih.gov Sulfur-based nucleophiles have proven to be particularly efficient in promoting this transformation. researchgate.net
Another key strategy is the regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. nih.govyoutube.com The regioselectivity of this cyclization—whether it yields the triazinone or an oxadiazine—is influenced by factors such as the halogen source (e.g., from PPh₃Br₂ vs. PPh₃Cl₂) and the electronic nature of substituents on the N-functional groups. nih.gov
| Entry | Nucleophile | Solvent | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pyrrolidine | THF | 0 | 5 min | Trace |
| 2 | Li(Me₃AlSPh) | THF | 0 | 5 min | 85 |
| 3 | NaSMe | THF | 0 | 5 min | 88 |
| 4 | NaOMe | THF | 0 | 5 min | 91 |
Nitrogen Elimination Reactions in Related Pyrrolotriazines
Nitrogen elimination is a characteristic reaction of certain triazine-fused systems, providing a route to other heterocyclic structures. In a notable study on 4-amino-7-benzylpyrrolo[2,3-d] nih.govnih.govyoutube.comtriazine-5-carbonitrile, an analog of the target compound, a thermally induced elimination of molecular nitrogen was observed at 250 °C. nih.gov
Mechanistic investigation using ¹⁵N labeling was crucial to elucidate the pathway of this unprecedented reaction. The study established that N-2 and N-3 from the triazine ring were eliminated, rather than the more commonly expected N-1 and N-2. This finding suggests a mechanism involving a retro-Diels-Alder reaction of an imino tautomer of the starting compound. This pathway provides an alternative to the commonly accepted mechanism for nitrogen loss from fused 4-amino-1,2,3-triazines, which typically involves the transient formation of a diazonium compound and subsequent loss of N-1 and N-2. nih.gov
General Reactivity of 1,2,4-Triazine and Pyrrole-Fused Systems
The chemical behavior of pyrrolotriazines is a composite of the properties of its constituent rings.
The 1,2,4-triazine ring is an electron-deficient π-system due to the presence of three electronegative nitrogen atoms. This makes it susceptible to nucleophilic attack and dictates its role as the azadiene in inverse electron demand Diels-Alder reactions. The fusion of an arene or hetero-arene ring can modulate these electronic properties, but the inherent electrophilicity of the triazine core generally remains a dominant feature.
Conversely, the pyrrole (B145914) ring is a five-membered, electron-rich aromatic heterocycle. researchgate.net The lone pair of electrons on the nitrogen atom participates in the aromatic sextet, leading to high electron density on the ring carbons. researchgate.net This makes the pyrrole ring highly reactive towards electrophilic substitution, typically at the C-2 position. nih.gov
When these two rings are fused, their electronic characteristics influence each other. The electron-rich pyrrole ring can act as an internal electron-donating group, modulating the reactivity of the fused triazine portion. Similarly, the electron-withdrawing nature of the triazine ring deactivates the pyrrole ring towards electrophilic attack compared to unsubstituted pyrrole. This fusion creates a unique electronic environment that allows for a diverse range of reactions and functionalizations, enabling the synthesis of a wide array of complex heterocyclic structures.
Computational and Theoretical Investigations of Pyrrolo 2,1 C 1 2 3 Triazin 3 Amine and Its Derivatives
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a important method in theoretical chemistry for investigating the electronic structure and properties of molecules. researchgate.net It provides a framework for understanding molecular geometry, orbital energies, and reactivity, which are crucial for the rational design of new chemical entities.
A fundamental step in any computational analysis is the optimization of the molecular structure to find its lowest energy conformation. For pyrrolo[2,1-c] nih.govmdpi.combohrium.comtriazin-3-amine and related compounds, this is typically achieved using DFT methods, such as B3LYP or B3PW91, combined with a suitable basis set like 6-311++G(d,p). researchgate.net This process calculates the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. The resulting optimized geometry represents the most stable three-dimensional arrangement of the molecule, which is essential for the accurate calculation of other properties, including electronic and spectroscopic features. This foundational analysis provides the necessary structural data for subsequent, more complex studies like molecular docking. researchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.comcolab.ws
In DFT studies of triazine derivatives and other nitrogen-containing heterocycles, the HOMO and LUMO distributions are mapped to visualize the regions of the molecule involved in electronic transitions. nih.govresearchgate.net For pyrrolotriazine scaffolds, the electron density of these orbitals is typically distributed across the entire π-conjugated system. The energies of these orbitals and the resulting energy gap can be used to calculate various chemical reactivity descriptors, as shown in the table below. colab.ws
Table 1: Representative Quantum Chemical Parameters Calculated from HOMO-LUMO Energies
| Parameter | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates the chemical reactivity and kinetic stability of the molecule. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power of an atom or group to attract electrons. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ | A measure of the energy lowering of a system when it accepts electrons. |
To predict the specific sites within a molecule that are most likely to participate in a chemical reaction, local reactivity descriptors are employed. The Fukui function, f(r), is a key concept in this area, identifying which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net It is calculated from the changes in electron density as the number of electrons in the system changes.
f+(r) : for nucleophilic attack (where the molecule accepts an electron).
f-(r) : for electrophilic attack (where the molecule donates an electron).
f0(r) : for radical attack.
The Parr functions, P(r), are a related set of descriptors that can also pinpoint the most reactive sites for electrophilic and nucleophilic interactions. researchgate.net By analyzing the values of these functions at different atomic centers in the Pyrrolo[2,1-c] nih.govmdpi.combohrium.comtriazin-3-amine structure, researchers can predict which atoms are the most probable sites for metabolic transformation or for forming key interactions with a biological target. researchgate.net
Molecular Docking and Ligand-Enzyme Interaction Studies for Pyrrolotriazine Scaffolds
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-receptor interactions. For pyrrolotriazine scaffolds, docking studies have been crucial in identifying them as potent inhibitors of various enzymes, particularly protein kinases. nih.gov
Docking simulations predict how pyrrolotriazine derivatives fit into the active site of an enzyme. For many protein kinases, these compounds act as ATP-competitive inhibitors, meaning they occupy the same binding site as the natural substrate, adenosine (B11128) triphosphate (ATP). nih.govresearchgate.net Docking studies have revealed common binding modes for this scaffold. For instance, the pyrrolotriazine core often anchors itself in the adenine-binding pocket of the kinase hinge region through hydrogen bonds. nih.gov
The simulations also calculate a docking score or binding energy (often in kcal/mol), which estimates the binding affinity between the ligand and the enzyme. researchgate.net Lower binding energy values suggest a more stable complex and, consequently, a more potent inhibitor. Studies on various pyrrolotriazine derivatives have demonstrated strong binding affinities against targets like c-Met, VEGFR-2, and p38 MAP kinase. nih.govdrugbank.com For example, certain derivatives have shown potent inhibitory activity against c-Met and VEGFR-2 with IC50 values in the low nanomolar range, and docking studies have supported these experimental findings by predicting favorable binding energies. bohrium.comdrugbank.com
A critical outcome of molecular docking is the detailed visualization of intermolecular interactions between the ligand and the amino acid residues lining the enzyme's active site. These interactions are essential for stabilizing the ligand-protein complex. For pyrrolotriazine derivatives, several key types of interactions with specific residues have been identified.
Hydrogen Bonds : The nitrogen atoms within the pyrrolotriazine core are frequently involved in forming crucial hydrogen bonds with backbone atoms of residues in the kinase hinge region. nih.govnih.gov
Hydrophobic and van der Waals Interactions : Substituents on the pyrrolotriazine ring often extend into hydrophobic pockets, forming nonpolar interactions with aliphatic and aromatic amino acid side chains. nih.govnih.gov
π-Interactions : The aromatic character of the pyrrole (B145914) and triazine rings allows for π-stacking or C-H...π interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.govmdpi.com
The table below summarizes key amino acid interactions observed in docking studies of various pyrrolotriazine derivatives with their respective protein targets.
Table 2: Key Amino Acid Interactions with Pyrrolotriazine Scaffolds
| Target Enzyme | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| p38 MAP Kinase | Met109 | Hydrogen Bond | nih.gov |
| p38 MAP Kinase | Asp168 | Interaction with backbone N atom | nih.gov |
| p38 MAP Kinase | Leu108, Leu167 | Van der Waals Interactions | nih.gov |
| VEGFR-2 | Cys919 | Hydrogen Bond | nih.gov |
| EGFR | Met769 | Hydrogen Bond | nih.gov |
| TGFβRI | Ser280 | "Y-shape" binding | researchgate.net |
| PAK4 | Hinge Region Residues | Hydrogen Bonds, Electrostatic Interactions | semanticscholar.org |
These detailed interaction maps provide a structural rationale for the observed inhibitory activity and guide the design of new derivatives with improved potency and selectivity. By modifying substituents to enhance interactions with specific residues, medicinal chemists can optimize the binding affinity of the lead compound.
Ligand-Based Homology Modeling
Ligand-based homology modeling, also known as ligand-supported or ligand-restrained modeling, is a sophisticated computational technique that integrates information about a known bioactive ligand to improve the accuracy of a protein's homology model, particularly at the ligand-binding site. nih.govresearchgate.net Homology modeling, in general, constructs a three-dimensional (3D) model of a target protein based on its amino acid sequence and the experimentally determined structure of a homologous protein (the template). nih.gov
The central premise of the ligand-based approach is that the binding of a specific ligand can induce or select a particular conformation of the protein's binding pocket. nih.gov By incorporating data from known ligands of the target protein, this method can produce more accurate and relevant models for structure-based drug design and virtual screening. nih.gov
The process typically involves several key steps:
Initial Model Generation: A preliminary 3D model of the target protein is built using traditional homology modeling techniques.
Ligand Integration: Known active ligands, such as derivatives of Pyrrolo[2,1-c] nih.govresearchgate.netmdpi.comtriazin-3-amine, are then docked into the initial model's putative binding site. researchgate.net
Restrained Refinement: The homology modeling process is then repeated or refined, but with the inclusion of spatial restraints derived from the docked ligand. These restraints guide the modeling to generate a binding pocket that is conformationally and electrostatically complementary to the ligand. nih.govnih.gov
Model Validation: The resulting ligand-supported models are then evaluated for their stereochemical quality and their ability to rationalize known structure-activity relationships.
While specific studies applying ligand-based homology modeling directly to Pyrrolo[2,1-c] nih.govresearchgate.netmdpi.comtriazin-3-amine are not extensively documented in publicly available literature, this methodology holds significant potential. For instance, if this compound or its derivatives are known to inhibit a particular protein kinase for which a homologous structure exists, this approach could be invaluable for elucidating the precise binding mode and guiding the design of more potent and selective inhibitors. The success of this approach hinges on the synergistic interplay between computational modeling and experimental data. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Fused Triazines
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. jocpr.com For fused triazines, including derivatives of Pyrrolo[2,1-c] nih.govresearchgate.netmdpi.comtriazin-3-amine, QSAR is a powerful tool for predicting the activity of novel analogs, understanding the mechanism of action, and prioritizing compounds for synthesis and testing. ju.edu.saresearchgate.net
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical and structural properties, which can be quantified by molecular descriptors. jocpr.com
Selection of Molecular Descriptors
The selection of appropriate molecular descriptors is a critical step in developing a robust and predictive QSAR model. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. For fused triazine derivatives, a wide range of descriptors have been employed in QSAR studies. jocpr.comijsrset.comscialert.net These can be broadly categorized as follows:
| Descriptor Category | Examples | Description |
| Quantum-Chemical | HOMO/LUMO energies, Heat of formation, Dipole moment, Steric energy, Total energy, Absolute hardness, Electronegativity. jocpr.comju.edu.sa | Derived from quantum mechanical calculations, these descriptors describe the electronic properties and reactivity of the molecule. |
| Topological | Connectivity indices, Shape indices. ijsrset.comscialert.net | These 2D descriptors are derived from the graph representation of the molecule, encoding information about its size, shape, and branching. |
| Physicochemical | Molar refractivity, LogP (lipophilicity). | These descriptors quantify properties like the molecule's volume, polarizability, and its partitioning between aqueous and lipid phases. |
| Constitutional | Molecular weight, Number of hydrogen bond donors/acceptors. jmpas.com | These are the most basic descriptors, counting atoms, bonds, and specific functional groups. |
| 3D Descriptors | Steric fields, Electrostatic fields, Hydrophobic fields. | Used in 3D-QSAR, these descriptors are calculated around an aligned set of molecules and describe the 3D distribution of various properties. |
The choice of descriptors is often guided by the biological endpoint being studied and the specific chemical diversity of the compound series. A combination of descriptors from different categories often leads to more reliable QSAR models. ijsrset.com
Machine Learning Algorithms in QSAR Development
Once a set of molecular descriptors has been calculated for a series of fused triazine compounds with known biological activities, machine learning algorithms are employed to build the QSAR model. These algorithms can identify complex, non-linear relationships between the descriptors and the activity that may not be apparent with traditional statistical methods.
Several machine learning algorithms have been successfully applied in the development of QSAR models for heterocyclic compounds, including triazines:
| Algorithm | Description |
| Multiple Linear Regression (MLR) | A statistical method that models the linear relationship between a dependent variable (activity) and one or more independent variables (descriptors). jmpas.com |
| Support Vector Machines (SVM) | A supervised learning algorithm that finds an optimal hyperplane to separate data points into different classes or to perform regression. It is effective in high-dimensional spaces. jmpas.comijsmr.in |
| Artificial Neural Networks (ANN) | Computational models inspired by the structure and function of biological neural networks. They are capable of modeling highly complex and non-linear relationships. ijsmr.in |
| Random Forest (RF) | An ensemble learning method that constructs a multitude of decision trees during training and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. nih.gov |
| Ensemble Methods (e.g., Bagging, AdaBoost) | These methods combine the predictions of several base estimators to improve the robustness and accuracy of the model. Studies on triazines have shown that ensemble algorithms can significantly enhance the performance of base learners like decision trees. |
The development of a predictive QSAR model involves training the machine learning algorithm on a "training set" of compounds and then validating its predictive power on an external "test set" of compounds that were not used in model building. The ultimate goal is to create a model that can accurately predict the biological activity of new, unsynthesized Pyrrolo[2,1-c] nih.govresearchgate.netmdpi.comtriazin-3-amine derivatives, thereby guiding further drug discovery efforts.
Structure Activity Relationship Sar Studies of Pyrrolo 2,1 C 1 2 3 Triazin 3 Amine Derivatives
Impact of Substituent Variation on Biological Activity
The biological activity of pyrrolo[2,1-c]triazin-3-amine derivatives is highly sensitive to the nature and position of substituents on the core scaffold. Modifications at various positions have been explored to understand their influence on the compound's potency and selectivity.
Key findings from research indicate that the introduction of a methyl group at the C6 position of the pyrrolo[2,1-c]triazine core generally enhances the inhibitory activity of these compounds against certain kinases. Furthermore, the nature of the substituent at the C4 position plays a crucial role in determining the potency. For instance, derivatives with a 4-aminophenyl group at this position have demonstrated significant biological effects.
The amine at the C3 position is another critical site for modification. SAR studies have shown that the introduction of a substituted benzoyl group at this position can significantly impact the compound's activity. The electronic and steric properties of the substituents on the benzoyl ring are pivotal in modulating the biological response.
A study on novel 4,6-disubstituted-pyrrolo[2,1-c]triazin-3-amine derivatives highlighted the importance of specific substitutions for potent and selective inhibition of Pim-1 kinase. The research identified that small, polar, and non-polar groups at the para-position of the C4-phenyl ring were well-tolerated. Moreover, the presence of a methyl group at the C6 position was found to be a key determinant for potent Pim-1 inhibition.
| Position | Substituent | Impact on Biological Activity |
| C6 | Methyl | Generally enhances inhibitory activity against certain kinases. |
| C4 | 4-Aminophenyl | Can lead to significant biological effects. |
| C3-amine | Substituted benzoyl | Electronic and steric properties of the benzoyl substituents are key for modulating activity. |
| C4-phenyl (para-position) | Small, polar, and non-polar groups | Well-tolerated for Pim-1 kinase inhibition. |
Role of the Pyrrolo[2,1-c]triazine Scaffold in Kinase Inhibition Selectivity
The pyrrolo[2,1-c]triazine scaffold serves as a versatile template for the design of kinase inhibitors. Its unique three-dimensional shape and electronic properties allow it to interact with the ATP-binding site of various kinases, often with a high degree of selectivity.
This scaffold is known to act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. This interaction is a common feature of many ATP-competitive kinase inhibitors and is crucial for potent inhibition. The nitrogen atoms within the triazine ring of the scaffold are key to establishing these hydrogen bond interactions.
The selectivity of pyrrolo[2,1-c]triazin-3-amine derivatives for specific kinases can be fine-tuned by altering the substituents on the core. For example, modifications at the C4 and C6 positions can influence the orientation of the molecule within the ATP-binding pocket, thereby favoring interactions with the unique residues of a particular kinase and leading to enhanced selectivity.
Research has demonstrated that the pyrrolo[2,1-c]triazine core is a valid scaffold for developing inhibitors of various kinases, including Pim-1 and IRAK4. The planarity and rigidity of the fused ring system contribute to its ability to fit into the narrow ATP-binding cleft of kinases.
Relationship between Molecular Lipophilicity and Biological Activity
Molecular lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical physicochemical property that influences the pharmacokinetic and pharmacodynamic properties of drug candidates. In the context of pyrrolo[2,1-c]triazin-3-amine derivatives, a balance in lipophilicity is essential for achieving desired biological activity.
While specific quantitative structure-activity relationship (QSAR) studies detailing the precise correlation between LogP and the activity of these specific compounds are not extensively documented in the provided context, general principles of medicinal chemistry suggest that optimal lipophilicity is required. Excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. Conversely, very low lipophilicity may hinder the compound's ability to cross cell membranes and reach its intracellular target.
Stereochemical Considerations in C-Nucleoside Derivatives
When the pyrrolo[2,1-c]triazine scaffold is incorporated into a C-nucleoside structure, the stereochemistry of the sugar moiety becomes a critical determinant of biological activity. C-nucleosides are analogs of natural nucleosides where the anomeric carbon of the sugar is directly linked to a carbon atom of the heterocyclic base.
In the case of C-nucleoside derivatives of 7-substituted-pyrrolo[2,1-c]triazines, the configuration of the ribofuranosyl sugar has been shown to be crucial for their biological effects. Specifically, the natural β-D-ribofuranosyl configuration is often essential for potent activity. The corresponding α-anomers or enantiomers with L-sugar configurations typically exhibit significantly reduced or no activity.
Future Perspectives and Research Directions
Development of Novel Synthetic Routes and Reaction Methodologies
While several effective methods exist for synthesizing the pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazine skeleton, the development of more efficient, scalable, and versatile synthetic routes is a primary focus for future research. nih.gov Current strategies often begin with either pyrrole (B145914) or triazine derivatives. nih.gov The quest for novelty lies in creating methodologies that allow for more diverse and complex substitutions on the core ring system.
Key areas for future development include:
One-Pot Syntheses: Researchers are exploring one-pot, multi-component reactions to construct the pyrrolotriazine core and its derivatives in a single, efficient step. For instance, a one-pot, two-step synthesis has been developed for substituted pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazin-4(3H)-ones, forming at least six chemical bonds in the process. nih.gov
Catalyst Innovation: The use of transition metals, particularly copper(II), has proven effective in catalyzing cyclization reactions to form the pyrrolotriazine ring. nih.gov Future work will likely involve exploring other metal catalysts or organocatalysts to improve yields, reduce reaction times, and enable novel transformations.
Flow Chemistry: The application of continuous flow chemistry could offer significant advantages for the synthesis of pyrrolotriazine derivatives, including improved safety, scalability, and the potential for rapid library generation.
Cycloaddition Reactions: The 1,3-dipolar cycloaddition reaction is a powerful tool for constructing the pyrrolotriazine scaffold. mdpi.com Further exploration of different dipolarophiles and triazinium ylides will enable the synthesis of a wider range of novel analogs. mdpi.com
| Synthetic Strategy | Starting Materials | Key Features | Catalyst/Reagents | Reference |
| Multi-step Linear Synthesis | Riboside, Pyrrole | Used for synthesizing C-nucleoside analogs like remdesivir. Involves N-amination and cyclization. | BF₃·Et₂O, Formamidine acetate | nih.gov |
| One-Pot, Two-Step Synthesis | 4-oxo-4H-chromene-3-carbaldehyde, 1-amino-1H-pyrrole-2-carboxamide | Forms multiple bonds efficiently to create complex derivatives. | CuCl₂·2H₂O/NaOAc | nih.gov |
| 1,3-Dipolar Cycloaddition | N(1)-ethyl-1,2,4-triazinium tetrafluoroborates, Dimethyl acetylenedicarboxylate | Synthesizes 2,4-disubstituted pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazines. | Triethylamine | mdpi.com |
| Rearrangement Reaction | Pyrrolo-[1,2-d] nih.govresearchgate.netnih.govoxadiazines | Provides a practical route to pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazin-4(3H)-ones. | PPh₃, Br₂, Et₃N | nih.gov |
Advanced Computational Approaches for Structure-Based Drug Design
Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of drugs based on the pyrrolotriazine scaffold. These methods provide critical insights into the interactions between the compounds and their biological targets, guiding the rational design of more potent and selective inhibitors.
Future research will increasingly leverage:
Molecular Docking: This technique is used to predict the binding orientation and affinity of pyrrolotriazine derivatives within the active site of target proteins. Docking studies have been employed to understand how these compounds bind to kinases like c-Met and VEGFR-2, as well as viral proteins such as neuraminidase. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models will be developed to correlate the physicochemical properties of pyrrolotriazine analogs with their biological activities. These models can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-protein complex, revealing key conformational changes and interactions that are not apparent from static docking poses. This can help in understanding the mechanism of action and designing compounds with improved binding kinetics.
Virtual Screening: Large virtual libraries of pyrrolotriazine derivatives can be screened against various biological targets to identify promising hit compounds for further experimental validation.
Exploration of New Biological Targets and Pathways
The pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazine scaffold has demonstrated a wide range of biological activities, acting on a diverse set of therapeutic targets. nih.gov While much of the focus has been on kinase inhibition and antiviral activity, future research will aim to uncover novel biological targets and therapeutic applications.
Established and emerging targets include:
Protein Kinases: This scaffold is a cornerstone of many kinase inhibitors targeting EGFR, HER2, VEGFR-2, c-Met, anaplastic lymphoma kinase (ALK), and Aurora kinases, which are crucial in cancer therapy. nih.govnih.gov
Viral Enzymes: Pyrrolotriazine-based nucleoside analogs, like remdesivir, are potent inhibitors of viral RNA-dependent RNA polymerase (RdRp), showing broad-spectrum activity against RNA viruses such as SARS-CoV, MERS-CoV, Ebola, and norovirus. nih.gov
Other Enzymes and Receptors: The scaffold has been investigated for its activity against targets like the hedgehog (Hh) signaling pathway and corticotropin-releasing factor 1 (CRF1) receptors, suggesting potential applications in developmental disorders and anxiety. nih.govnih.gov
Future exploration will likely focus on identifying novel targets in areas such as neurodegenerative diseases, inflammatory disorders, and metabolic diseases. The unique three-dimensional structure of the fused heterocyclic system allows it to interact with protein targets in ways that monocyclic rings cannot, opening up new possibilities for drug discovery. nih.gov
| Biological Target Class | Specific Examples | Therapeutic Area | Reference |
| Tyrosine Kinases | EGFR, HER2, VEGFR-2, c-Met, ALK, IGF-1R | Cancer | nih.govnih.gov |
| Serine/Threonine Kinases | Aurora kinases, PI3Kδ | Cancer, Inflammation | nih.govresearchgate.net |
| Viral Polymerases | RNA-dependent RNA polymerase (RdRp) | Viral Infections (COVID-19, Ebola, Norovirus) | nih.gov |
| Signaling Pathways | Hedgehog (Hh) signaling pathway | Cancer | nih.gov |
| G-Protein Coupled Receptors | Corticotropin-releasing factor 1 (CRF1) Receptor | Anxiety, Depression | nih.gov |
Diversification of Pyrrolo[2,1-c]nih.govnih.govresearchgate.nettriazin-3-amine Scaffolds for Enhanced Activity and Selectivity
Strategic modification of the core Pyrrolo[2,1-c] nih.govnih.govresearchgate.nettriazin-3-amine scaffold is crucial for optimizing its pharmacological properties. Structure-activity relationship (SAR) studies have shown that substitutions at different positions of the fused ring system can dramatically influence potency, selectivity, and pharmacokinetic profiles.
Key diversification strategies for the future include:
Substitution at C-2 and C-4: These positions are critical for interaction with many target proteins, particularly kinases. Modifications at these sites are often used to modulate potency and selectivity. For example, in JAK inhibitors, placing small groups like amino pyrazole at the C-4 position is common. nih.gov
Substitution at C-6 and C-7: Introducing substituents at these positions can further refine the activity and selectivity of the compounds. For instance, placing a substituent at the C-7 position has been shown to improve the selectivity of JAK2 inhibitors over other isoforms. nih.gov
Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres can improve properties such as solubility, metabolic stability, and cell permeability without sacrificing biological activity.
Hybrid Molecules: Creating hybrid molecules that combine the pyrrolotriazine scaffold with other pharmacologically active moieties is a promising strategy for developing drugs with dual mechanisms of action or improved targeting capabilities. researchgate.net
By systematically exploring these avenues, researchers aim to develop next-generation Pyrrolo[2,1-c] nih.govnih.govresearchgate.nettriazin-3-amine derivatives with superior efficacy, improved safety profiles, and the ability to overcome drug resistance.
Q & A
Q. What are the recommended synthetic routes for Pyrrolo[2,1-c][1,2,4]triazin-3-amine, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis of this compound typically involves cyclization reactions using 2-diazopyrroles or condensation of aminopyrrole precursors with triazine-forming reagents. Key steps include:
- Cycloaddition reactions : Use of diazo compounds to form the fused triazine ring under controlled temperatures (70–100°C) and inert atmospheres .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve reaction homogeneity and yield .
- Catalyst selection : Lewis acids like ZnCl₂ or BF₃·Et₂O enhance cyclization efficiency .
Yield optimization requires monitoring reaction kinetics via HPLC or TLC, adjusting stoichiometry of amines to carbonyl precursors (1:1.2 molar ratio recommended), and quenching side reactions with aqueous workups .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key structural features identified?
Methodological Answer:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm for pyrrole ring) and amine protons (δ 5.5–6.5 ppm). Coupling constants (J ≈ 3–4 Hz) confirm fused-ring geometry .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 134.059 for C₆H₆N₄) and fragmentation patterns .
- FT-IR : N-H stretching (3300–3500 cm⁻¹) and triazine ring vibrations (1550–1600 cm⁻¹) validate functional groups .
For ambiguous structures, X-ray crystallography resolves bond angles and packing modes, though crystallization may require slow evaporation from ethanol/water mixtures .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance its antiproliferative activity?
Methodological Answer: SAR strategies focus on substituent effects at positions C-3 (amine) and C-7/C-8 (pyrrole ring):
- Amine substitution : Introducing bulky groups (e.g., tert-butyl or piperazinyl) improves target binding affinity. For example, 7-methoxy derivatives show 10-fold higher IC₅₀ in MCF-7 cells .
- Heterocyclic fusion : Fusing benzodiazepine or pyridine rings enhances DNA intercalation, as seen in analogs with sub-µM activity in HeLa cells .
- Electron-withdrawing groups : Bromine at C-7 increases cytotoxicity by stabilizing charge-transfer interactions with kinase ATP pockets . Validate modifications using comparative molecular field analysis (CoMFA) and in vitro apoptosis assays (Annexin V/PI staining) .
Q. What computational methods are employed to predict the binding modes of this compound derivatives with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity with DNA bases or kinases. For example, LUMO energies < -1.5 eV correlate with PI3Kδ inhibition .
- Molecular docking (AutoDock Vina) : Simulates binding to PI3Kδ (PDB: 5TF) or DNA topoisomerase II. Key interactions include hydrogen bonds with Lys779 (PI3Kδ) and π-π stacking with purine bases .
- MD simulations : Assess binding stability over 100 ns trajectories; RMSD < 2 Å indicates stable target engagement . Cross-validate with SPR (surface plasmon resonance) for kinetic binding parameters (ka/kd) .
Q. How can contradictory cytotoxicity data between studies be resolved?
Methodological Answer: Contradictions often arise from assay variability or compound purity:
- Assay standardization : Use identical cell lines (e.g., NCI-60 panel) and protocols (MTT vs. resazurin). For example, IC₅₀ discrepancies in Jurkat cells may stem from serum concentration differences .
- Purity validation : Confirm compound purity (>98% via HPLC) and exclude solvates (e.g., hydrate forms reduce bioavailability) .
- Meta-analysis : Pool data from multiple studies using fixed-effects models. A 2021 review noted that logP > 1.5 improves membrane permeability but may reduce aqueous solubility, explaining activity drops in high-throughput screens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
